molecular formula C12H15ClN2O2 B14912062 2-Chloro-5-pivalamidobenzamide

2-Chloro-5-pivalamidobenzamide

Cat. No.: B14912062
M. Wt: 254.71 g/mol
InChI Key: KRRYIFMPQKZXIZ-UHFFFAOYSA-N
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Description

2-Chloro-5-pivalamidobenzamide is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of a chloro group and a pivalamide group attached to a benzamide core. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-pivalamidobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pivalamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

2-Chloro-5-pivalamidobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-pivalamidobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of specific kinases or proteases, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-pivalamidobenzamide is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-5-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-7-4-5-9(13)8(6-7)10(14)16/h4-6H,1-3H3,(H2,14,16)(H,15,17)

InChI Key

KRRYIFMPQKZXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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